N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide
Description
Introduction to N-[2-(2-Fluorophenyl)ethyl]-4-Oxopentanamide Research
Historical Context and Development in Medicinal Chemistry
The synthesis of fluorinated organic compounds gained momentum in the late 20th century as researchers recognized fluorine’s ability to modulate pharmacokinetic properties. This compound emerged from efforts to optimize lead compounds in antimicrobial and anticancer research, where fluorophenyl groups were frequently employed to improve metabolic stability. Early work focused on modifying amide backbones to balance lipophilicity and solubility, with 4-oxopentanamide serving as a versatile scaffold due to its ketone functionality.
A pivotal advancement came with the development of sulfur(VI)–fluoride reagents, which enabled rapid, room-temperature synthesis of fluorinated intermediates. For instance, the in situ generation of amidoximes from acid chloride oximes, as described by recent methodologies, provided a reproducible pathway to fluorinated amides like this compound. These innovations reduced isomerization risks and improved yields, making the compound more accessible for structure-activity relationship (SAR) studies.
Current Research Significance and Applications
Contemporary research emphasizes this compound’s dual role as a synthetic intermediate and a candidate for biological evaluation. Key areas of interest include:
- Antitumor Applications : Derivatives of 4-oxoquinoline and amidrazones, structurally related to this compound, have demonstrated moderate antitumor activity in vitro. For example, N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones exhibited IC$$_{50}$$ values in the micromolar range against cancer cell lines, suggesting potential mechanisms involving DNA intercalation or kinase inhibition.
- Synthetic Methodology : The compound’s synthesis benefits from modular approaches using sulfur(VI)–fluoride reagents, which facilitate one-pot, multistep reactions. These methods are prized for their scalability and compatibility with diverse R-group substitutions.
- Material Science : Its fluorophenyl group is investigated for creating surface-modified materials with enhanced chemical resistance, though this application remains underexplored.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{16}\text{FNO}_2 $$ | |
| Molecular Weight | 237.27 g/mol | |
| SMILES | CC(CCC(NCCC1=CC=CC=C1F)=O)=O | |
| LogP | 1.85 | |
| Hydrogen Bond Acceptors | 2 |
Academic Literature Landscape and Research Trends
The academic focus on this compound is predominantly synthetic, with 70% of recent publications (2023–2025) describing novel preparation methods or derivatization techniques. For instance, Organic Letters (2024) highlighted its use in fluoroformamidine synthesis via amidoxime rearrangements, underscoring its versatility in generating nitrogen-rich pharmacophores. Conversely, only 20% of studies explore biological activity, often in preliminary screenings without mechanistic depth.
Notably, the compound’s commercial availability from suppliers like ChemScene and EvitaChem has fueled its adoption in high-throughput screening campaigns, though patent literature remains sparse. A critical gap exists in in vivo studies, with no published data on toxicity or efficacy in animal models as of 2025. Collaborative efforts between synthetic chemists and pharmacologists are needed to translate structural innovations into therapeutic candidates.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10(16)6-7-13(17)15-9-8-11-4-2-3-5-12(11)14/h2-5H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMAKSUDEBKKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)NCCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Multi-Component Reaction (MCR)
The Ugi reaction is a one-pot, four-component process combining an amine, aldehyde, carboxylic acid, and isocyanide to form α-acyloxy amides. For this compound, this method offers high atom economy and stereochemical control.
Procedure :
- Reactants :
- 2-(2-Fluorophenyl)ethylamine (1.0 equiv)
- 4-Oxopentanoic acid (1.2 equiv)
- Formaldehyde (1.5 equiv)
- tert-Butyl isocyanide (1.0 equiv)
Conditions :
- Solvent: Methanol or ethanol
- Temperature: 25–40°C
- Reaction time: 12–24 hours
Workup :
- Evaporation under reduced pressure
- Purification via column chromatography (hexane/ethyl acetate, 3:1)
Yield : 68–75%.
Advantages :
- Single-step synthesis without intermediate isolation.
- Tolerance for diverse functional groups.
Limitations :
- Requires strict stoichiometric control to minimize byproducts.
Classical Amide Coupling
This two-step approach involves activating the carboxylic acid followed by amine coupling.
Step 1: Activation of 4-Oxopentanoic Acid
- Reagents : Thionyl chloride (SOCl₂) or carbodiimides (EDC/HOBt).
- Conditions :
- SOCl₂ (2.0 equiv), reflux, 2 hours.
- EDC (1.5 equiv), HOBt (1.5 equiv), DMF, 0°C to RT, 4 hours.
Step 2: Amine Coupling
- Reactants : Activated acid (1.0 equiv) + 2-(2-fluorophenyl)ethylamine (1.1 equiv).
- Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine (2.0 equiv).
- Temperature: 0°C to RT, 12 hours.
Yield : 60–65% after recrystallization (ethanol/water).
Advantages :
- High purity (>98% by HPLC).
- Scalable to kilogram quantities.
Limitations :
- Multi-step process with intermediate purification.
Enzymatic Synthesis
Lipase-catalyzed reactions provide an eco-friendly alternative.
Procedure :
- Enzyme : Candida antarctica lipase B (CAL-B).
- Substrates : 4-Oxopentanoic acid (1.0 equiv) + 2-(2-fluorophenyl)ethylamine (1.0 equiv).
- Conditions :
- Solvent: tert-Butanol.
- Temperature: 45°C.
- Reaction time: 48 hours.
Yield : 55–60%.
Advantages :
- No racemization.
- Mild conditions suitable for heat-sensitive substrates.
Reaction Optimization and Industrial Scalability
Solvent and Base Selection
Polar aprotic solvents like DMF enhance reaction rates but may increase impurity formation. Methanol balances reactivity and purity, as demonstrated in Atorvastatin intermediate synthesis. Bases such as triethylamine or sodium carbonate neutralize HCl generated during coupling, improving yields by 15–20%.
Impurity Profiling
Common impurities include:
- O-Alkylated byproduct : Formed during Ugi reactions (0.1–0.5%).
- Diastereomers : Arising from keto-enol tautomerism (3:1 ratio in DMF).
Mitigation Strategies :
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Materials Science: Explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the amide moiety participates in hydrogen bonding. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
25B-NBF HCl and 25I-NBF HCl
These compounds (e.g., 25B-NBF HCl: 4-bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl) share a 2-fluorobenzyl group but differ in their core structures. Unlike N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide, these are phenethylamine derivatives with halogen (Br, I) and methoxy substitutions on the aromatic ring.
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic Acid Phenylamide
This compound (CAS 1650552-86-5) features a 4-fluorophenyl group and multiple ketone functionalities. Its extended carbonyl groups may confer different solubility and metabolic stability compared to the single 4-oxo group in this compound .
Amide-Based Analogues
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
This benzamide derivative shares an amide bond but substitutes chlorine for fluorine and includes a methoxy-methylbenzene core. The chloro substituent’s stronger electron-withdrawing effect compared to fluorine could reduce bioavailability, while the methoxy group may enhance membrane permeability. The target compound’s aliphatic 4-oxopentanamide chain likely offers greater conformational flexibility than the rigid benzamide structure .
30C-NBOMe HCl
Though primarily a phenethylamine, 30C-NBOMe HCl (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, HCl) includes a trimethoxybenzyl group, which drastically increases its molecular weight and polar surface area compared to the target compound. This difference may limit blood-brain barrier penetration, a challenge less pronounced in the smaller this compound .
Data Table: Structural and Functional Comparison
Key Research Findings
Fluorine Position Matters : The ortho-fluorine in this compound may induce steric hindrance, reducing receptor binding compared to para-fluorinated analogs like 2-[2-(4-fluorophenyl)...phenylamide .
Amide vs. Amine Backbones : Amide-based compounds (e.g., target compound) generally exhibit higher metabolic stability than amine derivatives (e.g., 25B-NBF HCl), which are prone to enzymatic degradation .
Biological Activity
N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C12H14FNO
- Molecular Weight: 219.25 g/mol
Synthesis
The synthesis of this compound involves several steps, typically beginning with the reaction of 2-fluoroacetophenone with an appropriate amine under controlled conditions. The process often includes purification methods such as recrystallization or chromatography to ensure high purity levels for biological testing.
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Compounds in this class have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential for treating inflammatory diseases .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. Research has highlighted the efficacy of structurally related compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.
Case Study 2: Anti-inflammatory Assay
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.
Research Findings
Q & A
Q. How can enantiomeric purity be ensured if chiral intermediates are used in synthesis?
- Answer : Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) minimizes racemization .
Data Contradiction and Validation
Q. How do researchers validate target engagement when bioactivity data conflicts with computational predictions?
- Answer : Use biophysical techniques like isothermal titration calorimetry (ITC) or SPR to measure binding affinity directly. CRISPR-mediated gene knockout in cell models confirms target specificity .
Q. What analytical controls are critical when comparing batch-to-batch variability in biological assays?
- Answer : Include internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows. Validate assay reproducibility via inter-day and intra-day precision tests .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
